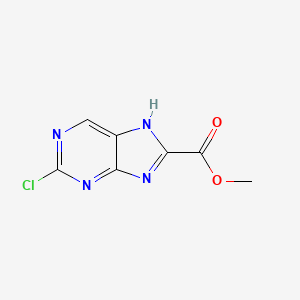

Methyl 2-chloro-9H-purine-8-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-7H-purine-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O2/c1-14-6(13)5-10-3-2-9-7(8)12-4(3)11-5/h2H,1H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNIQSARFDPFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=NC(=NC=C2N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Chloro 9h Purine 8 Carboxylate and Analogues

Strategies for the Construction of the Purine (B94841) Core with Embedded Halogen and Ester Precursors

The assembly of the fundamental purine ring system with pre-installed functional groups or their immediate precursors is a primary strategy that offers an efficient route to complex purine derivatives. This approach involves the cyclization of highly functionalized pyrimidine (B1678525) or imidazole (B134444) intermediates.

Cyclization Approaches for Imidazo[4,5-d]pyrimidine Systems Incorporating 2-Chloro and 8-Carboxylate Functionalities

The quintessential method for constructing the purine skeleton is the Traube synthesis, which involves the cyclization of a substituted 4,5-diaminopyrimidine (B145471). To synthesize the target compound, this precursor must contain the necessary functionalities. The key is to react a 4,5-diaminopyrimidine bearing a chlorine atom at the C2 position with a reagent that can provide the C8-carboxylate group.

A common and effective strategy involves the condensation of a 2-chloro-4,5-diaminopyrimidine with a C1 synthon that already contains the desired carboxylate functionality or a group that can be easily converted to it. For instance, reaction with reagents like diethyl oxalate (B1200264) or similar dicarbonyl compounds can facilitate the closure of the imidazole ring, directly installing an ester group at the C8 position.

An alternative and powerful method involves a multicomponent synthesis approach. Research has demonstrated the synthesis of C(8)-substituted purine derivatives from simple precursors like aminomalononitrile, urea, and α-amino acid methyl esters. nih.gov This strategy builds the purine core while simultaneously introducing a substituted acetic acid methyl ester at the C8 position, showcasing a highly convergent and atom-economical pathway. nih.gov

Another well-established cyclization method that facilitates the formation of 8-substituted purines is the reaction of a 5,6-diaminouracil (B14702) derivative with a suitable cyclizing agent. beilstein-journals.orgnih.gov While this often leads to xanthine (B1682287) (2,6-dioxopurine) structures, the underlying principle of closing the imidazole ring from a diaminopyrimidine precursor is fundamental and adaptable. Microwave-assisted ring closure has been shown to dramatically reduce reaction times and improve yields for this critical step. beilstein-journals.orgnih.govresearchgate.net

Targeted Introduction and Modification of Substituents on the Purine Nucleus

When a pre-functionalized cyclization is not feasible, the desired substituents can be introduced onto an existing purine scaffold. This requires highly regioselective reactions to modify the C2 and C8 positions without affecting other parts of the molecule.

Regioselective Halogenation Protocols at the C2 Position

The introduction of a chlorine atom at the C2 position is a crucial modification that can significantly alter the electronic properties and biological profile of the purine. mdpi.com This transformation is typically achieved by the chemical modification of a purine precursor, such as a 2-hydroxypurine (B1214463) (xanthine or hypoxanthine (B114508) derivative) or a 2-aminopurine (B61359) derivative.

The most common method for C2-chlorination is the treatment of a 2-oxo-purine derivative with a strong chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a tertiary amine base like N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA). These conditions facilitate the conversion of the C2-hydroxyl group (in its tautomeric amide form) into a chloro substituent.

Computational studies on purine chlorination indicate that while nitrogen atoms are often the most kinetically reactive sites, different positions can be targeted under specific conditions. nih.gov The presence of other substituents on the purine ring can direct the regioselectivity of halogenation reactions. acs.org For many synthetic applications, commercially available 2-chloropurines serve as versatile starting materials for further elaboration. acs.orgresearchgate.net

Table 1: Common Reagents for C2-Chlorination of Purine Precursors

| Precursor | Reagent(s) | Typical Conditions |

| 2-Hydroxypurine (e.g., Xanthine) | Phosphoryl Chloride (POCl₃) | Heat, often with a high-boiling amine base |

| 2-Hydroxypurine | Thionyl Chloride (SOCl₂) | Heat, may be used with catalytic DMF |

| 2-Aminopurine | Diazotization (e.g., NaNO₂, HCl) followed by Sandmeyer reaction (CuCl) | Aqueous acidic conditions, low temperature |

Esterification and Functionalization Strategies at the C8 Position

The C8 position of the purine ring possesses unique reactivity, being susceptible to both electrophilic and nucleophilic attack depending on the reaction conditions. researchgate.net This allows for several strategies to install the methyl carboxylate group.

A direct approach to installing the C8-carboxylate involves a two-step process: C8-carboxylation followed by esterification.

Carboxylation: The C8-proton of a purine is weakly acidic and can be removed by a strong base. This has led to the development of metalation strategies. The use of sterically hindered metal amides, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), can achieve regioselective deprotonation at the C8 position. mdpi.com The resulting C8-purinyl anion is a potent nucleophile that can react with an electrophile like carbon dioxide (CO₂) to form a C8-carboxylic acid. An alternative route involves the introduction of a cyano group, which acts as a carboxylic acid precursor. Direct C-H cyanation at the C8 position of purines has been developed, affording 8-cyanopurine derivatives in good yields. mdpi.com This nitrile can then be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

Methyl Ester Formation: Once the purine-8-carboxylic acid is obtained, it can be converted to its methyl ester via standard esterification protocols. The most common method is the Fischer esterification , which involves heating the carboxylic acid in methanol (B129727) with a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org This is a reversible reaction, and using methanol as the solvent drives the equilibrium toward the ester product. youtube.comchemguide.co.uk Alternatively, the carboxylate anion, formed by treating the carboxylic acid with a non-nucleophilic base, can undergo an SN2 reaction with a methylating agent such as methyl iodide or dimethyl sulfate. youtube.com

Table 2: Two-Step Synthesis of C8-Methyl Ester Functionality

| Step | Method | Reagents | Intermediate/Product |

| 1. Carboxylation | Direct Metalation | 1. TMPMgCl·LiCl 2. CO₂ | Purine-8-carboxylic acid |

| 1. Carboxylation | Cyanation & Hydrolysis | 1. Cyanating agent (e.g., TMSCN) 2. H₃O⁺ or OH⁻ | Purine-8-carboxylic acid |

| 2. Esterification | Fischer Esterification | CH₃OH, H⁺ (cat.) | Purine-8-methyl ester |

| 2. Esterification | SN2 Alkylation | 1. Base (e.g., K₂CO₃) 2. CH₃I or (CH₃)₂SO₄ | Purine-8-methyl ester |

As mentioned in section 2.1.1, building the purine core from a pyrimidine precursor is a powerful strategy for installing C8-substituents. This approach is distinct from simple cyclization as the choice of the C1-synthon directly determines the final C8-substituent. To synthesize an 8-carboxypurine derivative, a 4,5-diaminopyrimidine can be reacted with a cyclizing agent that contains the desired ester group or a precursor.

For example, reacting 2-chloro-4,5-diaminopyrimidine with diethyl mesoxalate (diethyl ketomalonate) followed by appropriate workup can lead to the formation of the imidazole ring with an ester group at C8. A well-documented method for creating 8-substituted purines involves the condensation of a 6-amino-5-carboxamidouracil precursor. nih.gov The nature of the acyl group in the carboxamide determines the resulting C8-substituent, providing a versatile handle for introducing various functionalities, including those that could be converted to a carboxylate. beilstein-journals.orgresearchgate.net

N-Substitution and Control of Tautomeric Forms at N9

The purine scaffold contains multiple nitrogen atoms (N1, N3, N7, and N9) that can potentially be substituted. However, for many applications, derivatization at the N9 position is specifically desired. The primary challenge in the N-substitution of purines is controlling tautomerism and achieving regioselectivity, as alkylation often yields a mixture of N7 and N9 isomers. ub.eduresearchgate.netresearchgate.net The 9H tautomer is generally the most stable form for most purine derivatives. nih.govias.ac.in However, reaction conditions can greatly influence which nitrogen atom acts as the nucleophile.

Regioselective Alkylation and Arylation at the N9 Position

Significant research has focused on developing methodologies that favor substitution at the N9 position, overcoming the common formation of N7/N9 isomeric mixtures. nih.govacs.org

A key strategy involves the careful selection of the base and solvent system. The use of tetrabutylammonium (B224687) hydroxide (B78521) as a base has been shown to produce excellent results for regioselective N9-alkylation. ub.eduresearchgate.net Conventional methods often employ bases like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF), which can lead to mixtures, although the N9 product is often the major isomer. ub.edu

Another effective approach to enhance N9 regioselectivity is through steric hindrance. By introducing a bulky substituent at the C6 position of the purine ring, the N7 position can be effectively shielded from the alkylating or arylating agent. nih.govacs.org For instance, the synthesis of 6-(azolyl)purine derivatives creates a coplanar conformation where the azole ring's C-H bond physically protects the N7 nitrogen, leading to exclusive N9 substitution. nih.govacs.org Similarly, the use of β-cyclodextrin has been reported to block the N7 position, resulting in high N9 selectivity (N9/N7 > 99:1) when performing alkylations in water. researchgate.netresearchgate.net

Microwave irradiation has also emerged as a powerful tool for promoting N9 regioselectivity. It significantly reduces reaction times and often leads to cleaner reactions with higher yields of the desired N9-alkylated product compared to conventional heating methods. ub.eduresearchgate.net

Table 1: Comparison of Methodologies for Regioselective N9-Alkylation of Purines

| Method | Key Features | Reported Outcome | Citations |

|---|---|---|---|

| Base Selection | Use of tetrabutylammonium hydroxide. | Leads to the best results for regioselective N9-alkylation. | ub.edu, researchgate.net |

| Steric Shielding | Introduction of a bulky group at the C6 position. | Protects the N7 position, resulting in exclusive N9-alkylation. | nih.gov, acs.org |

| Host-Guest Chemistry | Use of β-cyclodextrin in an aqueous medium. | The cavity of β-cyclodextrin blocks the N7 position. | researchgate.net, researchgate.net |

| Microwave Irradiation | Application of microwave heating. | Reduces reaction time and increases regioselectivity. | ub.edu, researchgate.net |

Modern Catalytic Approaches for Purine Derivatization

Modern organic synthesis relies heavily on catalytic methods to achieve efficient and selective bond formations. For the derivatization of purine scaffolds like Methyl 2-chloro-9H-purine-8-carboxylate, transition-metal-catalyzed reactions are indispensable.

Transition-Metal-Catalyzed Cross-Coupling Reactions at C2 and C8 Positions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The halogen atoms on the purine ring, particularly at the C2, C6, and C8 positions, serve as versatile handles for introducing a wide array of substituents via cross-coupling reactions.

The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between an organoboron compound and an organic halide, is a powerful tool for arylating and alkenylating purines. researchgate.netlibretexts.org This palladium-catalyzed reaction is known for its mild conditions and tolerance of various functional groups. researchgate.net It has been successfully applied to 2-chloropurines and other halopurines to synthesize C2-, C6-, or C8-aryl and alkenyl derivatives. researchgate.netresearchgate.net The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base, and an aryl- or vinylboronic acid. nih.gov

The Sonogashira coupling provides a route to C-C triple bonds by coupling a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgyoutube.com This reaction, co-catalyzed by palladium and copper(I), is essential for synthesizing alkynylpurines. organic-chemistry.org The process has been optimized for various substrates and can be used for post-synthesis modification of more complex molecules, such as peptides containing halogenated aromatic moieties. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has transformed the synthesis of aryl amines due to its broad substrate scope and high efficiency compared to traditional methods. wikipedia.orgnumberanalytics.com For purine derivatives, this allows for the introduction of various amine-containing substituents at the chloro-positions (C2, C6, C8), which is a key step in the synthesis of many biologically active compounds. nih.gov The development of specialized phosphine (B1218219) ligands has been critical to the success and versatility of this reaction. wikipedia.orglibretexts.org

Table 2: Overview of Key Cross-Coupling Reactions for Purine Functionalization

| Reaction | Bond Formed | Reactants | Catalyst System | Citations |

|---|---|---|---|---|

| Suzuki-Miyaura | C(sp²)-C(sp²), C(sp²)-C(sp) | Aryl/vinyl halide + Aryl/vinylboronic acid | Pd catalyst, Base | researchgate.net, nih.gov, libretexts.org |

| Sonogashira | C(sp²)-C(sp) | Aryl/vinyl halide + Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | organic-chemistry.org, youtube.com |

| Buchwald-Hartwig | C(sp²)-N | Aryl halide + Amine | Pd catalyst, Ligand, Base | wikipedia.org, numberanalytics.com, libretexts.org |

Direct C-H Functionalization Strategies for Purine Scaffolds at C2 and C8

While cross-coupling reactions are powerful, they require pre-functionalized substrates (e.g., halides). A more atom-economical approach is the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.orgnih.gov In recent years, significant progress has been made in the regioselective C-H functionalization of purines, particularly at the C2 and C8 positions. rsc.orgnih.gov

The C8 position of the purine ring is particularly susceptible to direct functionalization. nih.govmdpi.com For example, direct C8-H arylation of purine nucleosides has been achieved using a palladium-catalyzed, copper-mediated system with aryl halides. nih.gov These methods offer a more streamlined approach to synthesizing C8-substituted purines by avoiding the need to first install a halogen at that position. nih.govnih.gov

Developing strategies that allow for the regioselective functionalization of purines is a central issue, given the presence of several C-H bonds with different reactivities. rsc.org The use of directing groups, which coordinate to the metal catalyst and guide it to a specific C-H bond, is a common and effective strategy to control regioselectivity. acs.orgacs.org This approach has been used for the selective functionalization of purine derivatives, enabling the synthesis of complex molecules from simpler precursors. acs.orgnih.gov

Process Intensification and Green Chemistry Principles in Purine Ester Synthesis

The synthesis of fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous materials. yale.eduresearchgate.netnih.gov Process intensification, which involves developing smaller, cleaner, and more energy-efficient technologies, is a key aspect of this shift.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

One of the most effective process intensification techniques in modern organic synthesis is the use of microwave irradiation. nih.govresearchgate.net Compared to conventional heating, microwave-assisted synthesis often leads to dramatic reductions in reaction times, sometimes from hours to minutes. researchgate.netacs.orgnih.gov

In the context of purine chemistry, microwave assistance has been shown to improve not only the speed but also the yield and selectivity of various reactions. ub.eduresearchgate.net As mentioned earlier, N9-alkylation of purines benefits from microwave irradiation, which provides better regioselectivity and good yields in shorter times. ub.eduresearchgate.net The synthesis of a wide range of purine and guanine (B1146940) analogues has been successfully demonstrated using microwave protocols, highlighting the broad applicability of this technology. nih.govresearchgate.netacs.org The energy efficiency of microwave heating, which directly heats the reaction mixture, aligns well with the green chemistry principle of designing for energy efficiency. yale.edunih.gov This method avoids the need to heat a large oil bath for extended periods, thus saving significant energy. nih.gov Furthermore, the rapid heating can minimize the formation of side products that often occur during long reaction times under conventional heating. researchgate.net

Solid-Phase Organic Synthesis (SPOS) for Combinatorial Library Generation of Purine Derivatives

Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology in medicinal chemistry and drug discovery, enabling the rapid generation of large, diverse collections of molecules known as combinatorial libraries. nih.govwikipedia.org This methodology involves the covalent attachment of a starting material to an insoluble solid support (resin), followed by a sequence of chemical transformations. wikipedia.org The key advantages of SPOS over traditional solution-phase synthesis include simplified purification, as excess reagents and by-products are removed by simple filtration and washing, and the ability to drive reactions to completion by using a large excess of reagents. wikipedia.org These features make SPOS exceptionally well-suited for the automated and parallel synthesis required for generating extensive chemical libraries. nih.gov

The purine scaffold is an ideal framework for combinatorial library synthesis due to its inherent structural properties. researchgate.net As the most abundant N-heterocycle in nature, the purine core offers multiple sites for chemical modification, lending itself to the creation of structurally diverse analogues. researchgate.netacs.org The "split-pool" synthesis strategy is a powerful approach used in SPOS to generate vast "one-bead-one-compound" (OBOC) libraries. nih.gov In this method, a batch of resin beads is divided into several portions, each is reacted with a different building block, and then all portions are recombined. This cycle of splitting, reacting, and pooling is repeated, leading to an exponential increase in the number of unique compounds, with each bead holding a single distinct molecular entity. nih.gov

The successful implementation of SPOS for purine libraries relies on the careful selection of the solid support, a suitable linker to attach the purine scaffold, and robust chemical reactions that can be performed on the solid phase.

Key Components in Solid-Phase Purine Synthesis:

| Component | Description | Examples |

| Solid Support | An insoluble polymeric material to which the synthesis is anchored. The choice of resin affects swelling properties and reaction kinetics. | TentaGel XV RAM resin, Polystyrene. researchgate.netfrontiersin.org |

| Linker | A chemical moiety that connects the initial molecule to the solid support and is designed to be cleaved under specific conditions to release the final product. | Super acid sensitive resin (SASRIN) linkers. researchgate.net |

| Protecting Groups | Used to temporarily block reactive functional groups to ensure selective reactions at other positions of the molecule. | Fmoc (9-fluorenylmethyloxycarbonyl) group for protecting amines. wikipedia.orgfrontiersin.org |

| Coupling Reagents | Reagents that facilitate the formation of new chemical bonds, such as amide or carbon-carbon bonds. | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (N,N-Diisopropylethylamine), DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole). frontiersin.org |

Research has demonstrated various strategies for constructing purine libraries on solid supports. One common approach involves building the purine ring system directly on the resin. For instance, a pyrimidine derivative can be anchored to the support, followed by the construction of the imidazole portion of the purine ring. youtube.com The synthesis of 2,6,8,9-tetrasubstituted purine libraries, for example, has been achieved through a multi-step sequence involving the modification of a pyrimidine intermediate. acs.org Although originally developed in solution-phase, these synthetic routes are often adaptable to solid-phase methodologies.

A general strategy for generating a library of C(8)-substituted purines, analogues relevant to this compound, could involve the following steps on a solid support:

Immobilization: A suitable pyrimidine precursor, such as 4,5-diamino-2,6-dichloropyrimidine, is attached to a solid support via a linker. researchgate.net

Cyclization: The imidazole ring is formed by reacting the immobilized diamine with a diverse set of building blocks. For instance, reaction with various aldehydes followed by oxidation, or with orthoesters, can introduce diversity at the C(8) position. researchgate.netresearchgate.net

Diversification: The chlorine atoms at the C(2) and C(6) positions, and the nitrogen at the N(9) position, serve as additional points for introducing chemical diversity through nucleophilic substitution and alkylation reactions.

Cleavage: The final purine derivatives are cleaved from the solid support to yield the library of compounds in solution for screening.

The following table outlines a hypothetical reaction scheme for generating diverse purine analogues on a solid support, based on established chemical transformations.

Illustrative SPOS Scheme for Purine Analogue Library:

| Step | Reaction | Reagents & Conditions | Purpose |

| 1 | Immobilization of Pyrimidine | 4,5-Diamino-6-chloropyrimidine, Solid Support with Linker (e.g., SASRIN), Coupling Agent | Anchor starting material to the resin. |

| 2 | C(8) Diversification | Pool 1: R¹-CHO; Pool 2: R²-CHO; etc. | Introduce diversity at the C(8) position by forming the imidazole ring with various aldehydes. researchgate.net |

| 3 | N(9) Diversification | Split resin into pools. React with various alkyl halides (e.g., R³-Br, R⁴-I) in the presence of a base. | Introduce diversity at the N(9) position. mdpi.com |

| 4 | C(6) Diversification | Split resin into pools. React with various nucleophiles (e.g., R⁵-NH₂, R⁶-SH) to displace the chloro group. | Introduce diversity at the C(6) position via nucleophilic aromatic substitution. acs.org |

| 5 | Cleavage | Trifluoroacetic acid (TFA) or other specific cleavage cocktail. | Release the final library of diverse purine compounds from the solid support. frontiersin.org |

This systematic, combinatorial approach allows for the synthesis of millions of distinct purine derivatives, which can then be screened for desired biological activities, accelerating the discovery of novel lead compounds. nih.gov

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Chloro 9h Purine 8 Carboxylate

Reactivity of the 2-Chloro Moiety on the Purine (B94841) Core

The chlorine atom at the C2 position of the purine core is a key site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. This reactivity is primarily governed by the electron-deficient nature of the pyrimidine (B1678525) portion of the purine ring, which facilitates nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2 Position

The primary mechanism for the substitution of the 2-chloro group is Nucleophilic Aromatic Substitution (SNAr). This process involves the attack of a nucleophile on the electron-poor C2 carbon, proceeding through a high-energy intermediate known as a Meisenheimer complex, before the expulsion of the chloride leaving group to restore aromaticity. The presence of electron-withdrawing nitrogen atoms within the purine ring system inherently activates the chloro-substituent towards this type of reaction.

The displacement of the 2-chloro group by various amine nucleophiles is a well-established method for the synthesis of 2-aminopurine (B61359) derivatives. This reaction is fundamental in medicinal chemistry for creating analogues of biologically relevant purines like adenine (B156593) and guanine (B1146940). nih.govresearchgate.net The reaction can be carried out with a wide range of primary and secondary amines, including alkylamines, arylamines, and ammonia (B1221849), to yield correspondingly substituted products. openaccesspub.org

For instance, the synthesis of 2-chloro-2′-deoxyadenosine (Cladribine) involves the amination of a protected 2,6-dichloropurine-2'-deoxyriboside (B1433168) intermediate. openaccesspub.org The reaction with ammonia in methanol (B129727) proceeds efficiently to give the desired 2-amino product. openaccesspub.org Similarly, the preparation of 2-amino-6-chloropurine (B14584) can be achieved through the imidazole (B134444) ring closure of 2,4,5-triamino-6-chloropyrimidine or by direct amination of a dichloropurine precursor. google.com

| Starting Material | Amine Nucleophile | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3′,5′-di-O-toluoyl-2,6-dichloropurine-2′-deoxyriboside | Ammonia (NH₃) | Methanol (MeOH), room temp to 40°C | 2-Chloro-2′-deoxyadenosine (Cladribine) | 82% | openaccesspub.org |

| 2,5-Diamino-4,6-dichloropyrimidine | Ammonia (NH₃) | Sealed vessel, 105°C | 2,4,5-Triamino-6-chloropyrimidine (precursor to 2-amino-6-chloropurine) | 87% (as HCl salt) | google.com |

| 6-Nitrotetrazolo[1,5-a]pyrimidin-7-amine | (reduction followed by cyclization) | Ph₃P, AcOH, reflux | 2-Aminopurine | - | researchgate.net |

The 2-chloro substituent can also be displaced by sulfur and selenium nucleophiles to afford 2-thiopurines and 2-selenopurines, respectively. These reactions expand the chemical diversity of purine analogues, as organosulfur and organoselenium compounds often exhibit unique biological activities.

Thiolation: The reaction with thiolates (RS⁻) or hydrogen sulfide (B99878) (SH⁻) readily substitutes the chlorine atom. For example, 2-chloro-6-benzylthiopurine was synthesized by alkylating 2-chloro-6-mercaptopurine, which itself can be formed from a dichloropurine precursor. nih.gov The general approach involves reacting the 2-chloropurine with a suitable thiol in the presence of a base to generate the more nucleophilic thiolate in situ. Common methods for introducing thiol groups include using thiourea (B124793) followed by hydrolysis. nih.gov

Selenylation: The synthesis of selenopurines follows a similar logic. Selenide (B1212193) (RSe⁻) or hydrogen selenide (HSe⁻) anions act as potent nucleophiles. The synthesis of 6-selanyl-2-triazolylpurine derivatives has been reported, showcasing the viability of introducing selenium into the purine core. acs.org The practical synthesis of 4′-selenopurine nucleosides has been achieved by reacting chlorinated purines with a selenosugar, indicating that the chloro-substituent is a viable handle for forming C-Se bonds. researchgate.net These reactions often employ diaryl diselenides as a source of the selenyl group. researchgate.net

| Reaction Type | Starting Material | Reagent | Key Transformation | Reference |

|---|---|---|---|---|

| Thiolation | 2-Chloro-6-thiopurine | Benzyl bromide | Alkylation of existing thiol group | nih.gov |

| Thiolation | Alkyl Halide (general) | Thiourea, then hydrolysis | R-X → R-SH | nih.gov |

| Selenylation | 2,6-Dichloropurine (B15474) | 'Armed' 4-selenosugar | Formation of a 4'-selenopurine nucleoside | researchgate.net |

| Selenylation | 2,6-Bistriazolylpurines | Selenium reagents | Synthesis of 6-Selanyl-2-triazolylpurine derivatives | acs.org |

Hydrolysis: The 2-chloro group can undergo hydrolysis to yield the corresponding 2-hydroxy (or 2-oxo, via keto-enol tautomerism) purine derivative. This transformation is typically performed under basic conditions (e.g., aqueous sodium hydroxide) or under high-temperature aqueous conditions. chemicalbook.comgoogle.com The kinetics of hydrolysis for related chloro-heterocycles, such as 2-chloropyridine (B119429) and cyanuric chloride, have been studied and show a dependence on pH and temperature. ntnu.noresearchgate.net For cyanuric chloride, the mechanism is proposed to be SN1-like under acidic conditions (pH ≤ 6) and SN2-like in alkaline environments (pH ≥ 7). researchgate.net This suggests that the hydrolysis of Methyl 2-chloro-9H-purine-8-carboxylate would also be sensitive to pH, with the reaction rate increasing in more alkaline solutions.

Alkoxylation: Reaction with alcohols in the presence of a base, or with pre-formed alkoxides (RO⁻), results in the formation of 2-alkoxypurines. The synthesis of 2-chloro-6-alkoxypurines has been demonstrated from 2,6-dichloropurine using phase-transfer catalysis, where only the more reactive C6-halogen was exchanged under the reported conditions. nih.gov However, this indicates that with more forcing conditions or on a substrate where C2 is the only available site, alkoxylation is a feasible pathway.

| Reaction | Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydrolysis | 2,9-Diacylguanine (chlorinated in situ) | Aqueous NaOH, 80-100°C | 2-Amino-6-hydroxypurine (Guanine) | google.com |

| Hydrolysis | 2-Chloropyridine | Supercritical water (450-575°C) | 2-Hydroxypyridine | ntnu.no |

| Alkoxylation | 2,6-Dichloropurine | Arylalkyl alcohol, NaOH, Phase-transfer catalyst | 2-Chloro-6-alkoxypurine | nih.gov |

Transformations of the 8-Carboxylate Ester Group

The methyl ester at the C8 position is susceptible to transformations characteristic of carboxylic acid esters, most notably hydrolysis.

Hydrolytic Stability and Kinetics of the Methyl Ester Linkage in Varied Chemical Environments

The methyl ester linkage of this compound can be cleaved through hydrolysis to yield the corresponding 2-chloro-9H-purine-8-carboxylic acid. uni.lu This reaction can be catalyzed by either acid or base, though base-catalyzed hydrolysis, known as saponification, is generally faster and more common for laboratory-scale preparations. wikipedia.orgresearchgate.net

The mechanism of base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the ester's carbonyl carbon. youtube.com This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) leaving group. A final, rapid, and essentially irreversible proton transfer from the newly formed carboxylic acid to the methoxide ion drives the reaction to completion, forming the carboxylate salt and methanol. youtube.comoperachem.com

| Ester Type | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Generic Ester | NaOH | Water/Methanol | Reflux, 4 hours | Carboxylic Acid | operachem.com |

| Ethyl Acetate | NaOH | Aqueous | - | Sodium Acetate | wikipedia.org |

| Methyl Benzoate | LiOH | THF/Water | Room Temperature | Benzoic Acid | operachem.com |

| Triglyceride (Trimyristin) | NaOH | Water | - | Sodium Myristate (Soap) | wikipedia.org |

Transesterification Reactions with Diverse Alcohols

The ester group at the C8 position of this compound is susceptible to transesterification, a fundamental reaction for modifying the ester functionality. This reaction involves the substitution of the methyl group of the ester with a different alkyl or aryl group from an alcohol. The process can be catalyzed by either acid or base.

Under basic conditions, typically using an alkoxide (RO⁻), the reaction proceeds via a nucleophilic addition-elimination mechanism. The incoming alkoxide attacks the electrophilic carbonyl carbon of the C8-ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the original methoxide (CH₃O⁻) as a leaving group to yield the new ester. To favor the formation of the desired product, the corresponding alcohol is often used as the solvent in large excess. masterorganicchemistry.com

Acid-catalyzed transesterification, on the other hand, begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. A series of proton transfer steps follows, culminating in the elimination of methanol and deprotonation to give the final transesterified product. masterorganicchemistry.com

While specific studies detailing the transesterification of this compound are not prevalent in the literature, the synthesis of various purine conjugates with the methyl esters of amino acids has been reported, indicating that such ester manipulations on the purine core are synthetically viable. mdpi.com The general principles of transesterification are expected to apply directly to this substrate, allowing for the synthesis of a library of C8-purine esters with diverse alcohol-derived side chains.

Nucleophilic Acyl Substitution Reactions Involving the Ester Carbonyl

The C8-ester of this compound can undergo nucleophilic acyl substitution with a variety of strong nucleophiles beyond alkoxides. This reactivity allows for the conversion of the ester into other functional groups, such as amides or ketones, significantly broadening the synthetic utility of the parent molecule.

The reaction of esters with organometallic carbanion sources, such as Grignard reagents (R-MgX), is a classic method for carbon-carbon bond formation. Typically, the reaction does not stop at the ketone stage. The initial nucleophilic acyl substitution produces a ketone intermediate which is more reactive towards the Grignard reagent than the starting ester. masterorganicchemistry.comleah4sci.com Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, leading to a tertiary alcohol after acidic workup. masterorganicchemistry.comcommonorganicchemistry.com

The established mechanism involves two distinct stages:

Addition-Elimination: The Grignard reagent attacks the C8-ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, eliminating methoxide (⁻OCH₃) to form an 8-acylpurine (a ketone). masterorganicchemistry.com

Nucleophilic Addition: The highly reactive ketone intermediate is immediately attacked by a second molecule of the Grignard reagent. This nucleophilic addition creates a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the final tertiary alcohol. masterorganicchemistry.com

| Reactant | Reagent | Expected Product (after workup) | Mechanism Steps |

| This compound | 2 eq. R-MgX | 2-chloro-8-(dialkyl(hydroxy)methyl)-9H-purine | 1. Nucleophilic Acyl Substitution2. Nucleophilic Addition |

This table represents the generally expected outcome based on established Grignard reactivity with esters.

While the synthesis of C(8)-substituted purines using Grignard reagents is a known strategy, it is often part of more complex synthetic routes. nih.gov The high reactivity of Grignard reagents also means they can react with the N-H proton of the purine ring, so protection of the N9 position is often required for achieving the desired C-C bond formation at the C8-carbonyl. tamu.edu Furthermore, studies on related heterocyclic systems, such as 4-amino-5-cyanopyrimidine, have shown that Grignard reagents can sometimes lead to unusual addition pathways rather than the expected substitution, highlighting the potential for complex reactivity with purine-like scaffolds. nih.gov

Interplay of Substituents and Reactivity at Other Purine Positions

The substituents at the C2 and C8 positions of the purine ring, a chloro group and a methoxycarbonyl group respectively, are both electron-withdrawing. This electronic profile significantly influences the reactivity of the other positions on the purine core, most notably the C6 position, by modulating the electron density of the pyrimidine ring.

The C6 position in 2,8-disubstituted purines is a primary site for further functionalization, typically via nucleophilic aromatic substitution (SNAr). The presence of the C2-chloro and C8-ester groups makes the purine ring electron-deficient, thereby activating the C6 position towards attack by nucleophiles. This is particularly true if a leaving group, such as a halogen, is present at C6.

For instance, in the synthesis of 2,6,9-trisubstituted purines, a common precursor is a 6-chloropurine (B14466) derivative. rsc.org The C6-chloro atom can be displaced by various nucleophiles (e.g., amines, alkoxides, thiolates). The efficiency and regioselectivity of these reactions are influenced by the existing C2 and C8 substituents.

A study on the synthesis of N6-alkylated cladribine (B1669150) analogues demonstrated a selective amination pathway. Starting from a 2,6-dichloropurine nucleoside, treatment with diethylaminosulfur trifluoride (DAST) yielded a 2-chloro-6-fluoropurine derivative. The more labile C6-fluoro group was then selectively displaced by isopropylamine (B41738) to give the C6-amino substituted product, leaving the C2-chloro group intact. openaccesspub.org This highlights the differential reactivity of halogens at the C2 and C6 positions, which can be exploited for selective functionalization.

Modern catalytic methods have also been developed for C6 functionalization. A photoredox/nickel dual catalytic system has been successfully employed for the sp²–sp³ cross-coupling of 6-chloropurines with alkyl bromides, allowing for the direct and regiospecific installation of alkyl groups at the C6 position under mild conditions. nih.gov

| Precursor | Reagent/Conditions | Position of Functionalization | Product Type | Reference |

| 6-Chloro-2-fluoro-9H-purine | Alkyl halide, K₂CO₃, DMF | N9/N7 | N-Alkylated purine | rsc.org |

| 2,6-Dichloropurine nucleoside | 1. DAST2. Isopropylamine | C6 | 2-Chloro-6-aminopurine nucleoside | openaccesspub.org |

| 6-Chloropurine nucleoside | Alkyl bromide, Ni/photoredox catalyst | C6 | 6-Alkylpurine nucleoside | nih.gov |

This table summarizes examples of functionalization on purine scaffolds where reactivity is influenced by substituents.

The electronic nature of the substituents is key. The electron-withdrawing character of both the C2-Cl and C8-CO₂Me groups in the target molecule would be expected to strongly activate the C6 position for SNAr reactions, making it a prime location for introducing further diversity into the molecular structure.

Mechanistic Elucidation of Key Chemical Transformations

Understanding the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves the study of transient species like reaction intermediates and transition states.

The reactions discussed involve several types of transient species. In nucleophilic acyl substitution reactions at the C8-ester (transesterification, Grignard reaction), the formation of a tetrahedral intermediate is a key mechanistic step. masterorganicchemistry.commasterorganicchemistry.com This intermediate is formed when the nucleophile adds to the carbonyl carbon, temporarily breaking the C=O π-bond. The stability and subsequent collapse of this intermediate determine the reaction's progress.

While direct observation of such intermediates is challenging due to their short lifetimes, their existence is supported by extensive kinetic and isotopic labeling studies on analogous systems. Modern computational methods, particularly Density Functional Theory (DFT) , have become invaluable for studying these transient structures. DFT calculations can model the geometries and energies of reactants, transition states, and intermediates, providing a detailed picture of the reaction pathway. worldscientific.comnih.govtandfonline.com Such calculations can elucidate the energy barriers for different reaction pathways, helping to explain observed product distributions and regioselectivity. nih.gov

In addition to computational studies, experimental techniques for trapping reactive intermediates can provide direct evidence for their existence. Although technically demanding, methods like mechanochemistry have been used to isolate and characterize otherwise elusive intermediates in other chemical systems. nih.gov For example, a highly reactive phlorin intermediate in porphyrin synthesis was successfully trapped and characterized by using mechanical strain to destabilize the final product and increase the activation energy for its formation. digitellinc.com While not applied to this specific purine, these advanced techniques represent the frontier of mechanistic investigation and could potentially be used to intercept and study key intermediates in the reactions of this compound.

Kinetic and Thermodynamic Analyses of Reactivity Profiles

The reactivity of "this compound" is governed by the electronic properties of the purine ring system, which is inherently electron-deficient, and the nature of its substituents. The chlorine atom at the C2 position and the methyl carboxylate group at the C8 position play crucial roles in defining the kinetic and thermodynamic parameters of its reactions, particularly in nucleophilic aromatic substitution (SNAr) processes. While specific experimental kinetic and thermodynamic data for "this compound" are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be inferred from studies on analogous 2-chloropurines, 6-halopurines, and the fundamental principles of nucleophilic aromatic substitution.

Kinetic studies on related halopurines have shown that the reaction rates are influenced by several factors, including the nature of the nucleophile, the solvent, and the specific halogen atom. For instance, in the case of 6-halopurine nucleosides, the reactivity towards various nucleophiles follows a trend where the 6-fluoropurine (B74353) derivative is often the most reactive, followed by the iodo, bromo, and chloro derivatives in certain reactions. byu.edu However, this order can vary depending on the nucleophile and reaction conditions. For many SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. libretexts.org

The reaction kinetics for nucleophilic substitution on "this compound" are anticipated to follow second-order kinetics, being first-order with respect to both the purine substrate and the nucleophile. libretexts.org This is characteristic of a bimolecular nucleophilic substitution mechanism (SNAr).

Detailed kinetic data for the reaction of 6-chloropurine ribonucleoside with various nucleophiles in aqueous solution provide a valuable reference for estimating the reactivity of 2-chloro-purine derivatives. The table below, adapted from such studies, illustrates the second-order rate constants for these reactions.

Interactive Data Table: Second-Order Rate Constants for Reactions of Nucleophilic Reagents with 6-Chloropurine Ribonucleoside at 25°C

| Nucleophile | k (M⁻¹ min⁻¹) |

|---|---|

| Glycine | 0.048 |

| Imidazole | 0.28 |

| Pyrazole | 0.0015 |

| Hydroxide Ion | 1.1 |

Data derived from studies on 6-chloropurine ribonucleoside and presented for comparative purposes. acs.org

The hydrolysis of the methyl carboxylate group at the C8 position represents another potential reaction pathway. The kinetics of ester hydrolysis can be either acid- or base-catalyzed. researchgate.netchemrxiv.org Under alkaline conditions, the hydrolysis of esters typically follows second-order kinetics, being first-order in both the ester and the hydroxide ion. chemrxiv.org The rate of this hydrolysis would be influenced by the electronic nature of the purine ring.

Theoretical and Computational Chemistry of Methyl 2 Chloro 9h Purine 8 Carboxylate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic characteristics of methyl 2-chloro-9H-purine-8-carboxylate. These calculations provide a foundational understanding of its molecular orbitals and the distribution of electron density, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) and Ab Initio Calculations of Molecular Orbitals (HOMO/LUMO)

The HOMO and LUMO are crucial in determining the molecule's reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability.

For purine (B94841) derivatives, the HOMO and LUMO are typically π-orbitals distributed over the bicyclic ring system. The presence of substituents can significantly alter the energies of these orbitals.

| Molecular Orbital | General Characteristics in Substituted Purines |

| HOMO | Typically a π-orbital with significant contributions from the purine ring atoms. Its energy level is raised by electron-donating groups and lowered by electron-withdrawing groups. |

| LUMO | Also a π-orbital, often with a significant density on the pyrimidine (B1678525) ring. Its energy level is lowered by electron-withdrawing groups, making the molecule more susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity. Substituents that decrease the gap can enhance the molecule's chemical reactivity. |

Analysis of Substituent Effects (C2-Cl, C8-COOCH3) on Electron Density Distribution and Reactivity Sites

The chloro group at the C2 position and the methyl carboxylate group at the C8 position have profound effects on the electron density distribution and reactivity of the purine ring.

The C2-chloro substituent is an electron-withdrawing group due to its electronegativity, and it also possesses weak deactivating properties in the context of electrophilic aromatic substitution. It will generally lower the electron density of the pyrimidine ring.

The C8-methyl carboxylate substituent is also electron-withdrawing, and its influence on the electronic structure of the purine system is significant. Studies on C8-substituted purines have shown that substituents at this position have a stronger influence on the electronic structure than those at the C2 position. mdpi.com

The combined effect of these two electron-withdrawing groups is expected to be a general decrease in the electron density of the purine ring system, making it more susceptible to nucleophilic attack. The most likely sites for nucleophilic attack would be the electron-deficient carbon atoms of the purine ring. Conversely, the decreased electron density deactivates the ring towards electrophilic substitution.

| Substituent | Position | Expected Electronic Effect | Impact on Reactivity |

| Chloro (Cl) | C2 | Electron-withdrawing (inductive effect) | Deactivates the pyrimidine ring towards electrophilic attack; may activate it for nucleophilic substitution. |

| Methyl Carboxylate (COOCH3) | C8 | Electron-withdrawing (inductive and resonance effects) | Strongly deactivates the imidazole (B134444) ring towards electrophilic attack and enhances susceptibility to nucleophilic attack at C8. mdpi.com |

Aromaticity Assessment of the Fused Pyrimidine and Imidazole Rings within the Purine System

For 9H-purine tautomers, which follow Hückel's rule, it has been observed that substituents at the C8 position can reduce the aromaticity of the five-membered imidazole ring while increasing the aromaticity of the six-membered pyrimidine ring. mdpi.com Therefore, in this compound, the C8-methyl carboxylate group is expected to decrease the aromatic character of the imidazole ring. The C2-chloro group will also influence the aromaticity of the pyrimidine ring, generally leading to a redistribution of π-electron density.

Tautomerism and Isomerism Studies

Tautomerism is a fundamental property of purines, arising from the migration of a proton between the nitrogen atoms of the heterocyclic rings. The relative stability of these tautomers is a critical aspect of their chemistry.

Energetic Stabilities of Prototropic Tautomers, with Emphasis on the 9H Isomer

For purine and its derivatives, several prototropic tautomers are possible, with the most common being the 7H and 9H tautomers. Computational studies have consistently shown that for most substituted purines, the 9H tautomer is the most stable form. This stability is a key reason why many biologically important purine derivatives exist as N9-substituted compounds in nucleic acids.

While specific calculations for this compound are not available, studies on purines with various substituents, including electron-withdrawing groups like chloro and nitro groups, have generally confirmed the greater stability of the 9H tautomer.

| Tautomer | General Relative Stability |

| 9H-purine | Generally the most stable tautomer for most purine derivatives. |

| 7H-purine | Typically the second most stable tautomer. |

| 1H- and 3H-purines | Generally less stable than the 7H and 9H tautomers. |

Influence of Substituents and Solvent Effects on Tautomeric Preferences

Substituents can influence the relative energies of the tautomers. Electron-withdrawing or electron-donating groups can differentially stabilize or destabilize certain tautomeric forms. For instance, substitution at the C2 and C8 positions has been shown to affect the stability of the different tautomers. However, in most documented cases, the 9H tautomer remains the most stable, even with a variety of substituents.

Solvent effects also play a crucial role in tautomeric equilibria. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. For purine itself, polar solvents tend to favor a mixture of the 7H and 9H tautomers. In the case of this compound, the specific influence of a solvent on the tautomeric preference would depend on the interplay between the solvent's polarity and its interactions with the chloro and methyl carboxylate substituents, as well as the nitrogen atoms of the purine core.

Molecular Modeling and Simulation Approaches: An Unexplored Territory

Conformational Analysis of the Ester Group and its Stereoelectronic Interactions with the Purine Ring System

There are currently no published studies that have performed a detailed conformational analysis of the methyl carboxylate group at the C8 position of this compound. Such a study would be crucial for understanding the preferred spatial orientation of the ester functional group relative to the purine ring. Key aspects that remain to be investigated include the rotational barrier around the C8-C(O) bond and the potential for intramolecular interactions, such as hydrogen bonding or other stereoelectronic effects, between the ester and the purine core. For related purine systems, it has been noted that substituents can significantly influence the conformation and electronic properties of the nucleobase, but specific data for the title compound is not available. rsc.org

Conceptual Density Functional Theory (CDFT) for Reactivity Prediction: Awaiting Investigation

Prediction of Electrophilic and Nucleophilic Sites based on Fukui Functions and Electrostatic Potentials

Conceptual Density Functional Theory (CDFT) provides a robust framework for predicting the reactivity of chemical compounds. mdpi.com Key descriptors derived from CDFT, such as Fukui functions and molecular electrostatic potential (MEP) maps, are instrumental in identifying the most likely sites for electrophilic and nucleophilic attack. researchgate.netdeeporigin.com

Unfortunately, a specific CDFT analysis of this compound has not been documented. A computational study of this nature would involve calculating the Fukui functions (f(r)) to pinpoint the atoms most susceptible to attack by electrophiles (highest f-(r)) and nucleophiles (highest f+(r)). Furthermore, an MEP map would visually represent the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. researchgate.netyoutube.com Without these specific calculations, any discussion of the reactive sites of this compound would be purely speculative.

Applications in Chemical Biology and Advanced Materials Development

Methyl 2-chloro-9H-purine-8-carboxylate as a Precursor for Chemical Probes

The purine (B94841) core is recognized as a "privileged scaffold" in medicinal chemistry and chemical biology due to its prevalence in essential biomolecules like nucleotides. nih.goveurekaselect.com The reactivity of the chloro and carboxylate groups on this compound allows for systematic modification, making it an excellent foundation for generating specialized chemical probes.

The development of probes from this purine precursor enables researchers to study and manipulate biological processes with high precision. The chloro group is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities, while the ester can be hydrolyzed or converted into amides to further tune the molecule's properties.

A key application of derivatizing the purine scaffold is the attachment of fluorescent molecules, or fluorophores. By reacting a nucleophilic fluorophore with the chloro-purine core, researchers can create probes that emit light, allowing for the visualization of biological molecules and processes within living cells. For example, a novel fluorescent sensor based on a purine derivative was developed to detect copper ions (Cu²⁺) and the herbicide glyphosate. This probe, which could be visualized within living cells, demonstrates the principle of using a modified purine to track specific analytes in a biological environment. nih.gov This strategy allows for real-time imaging and helps elucidate the mechanisms and locations of cellular events. nih.gov

Beyond visualization, the purine scaffold is a foundational structure for designing molecules that can modulate or inhibit enzyme activity. As research tools, these derivatives help scientists understand the function of specific enzymes in biochemical pathways. A prime example is the development of inhibitors for Heat shock protein 90 (Hsp90), a molecular chaperone that is a target in cancer therapy. nih.gov By synthesizing and testing a focused array of purine derivatives, researchers can identify compounds that bind to and inhibit Hsp90, providing insights into its function and a basis for new therapeutic strategies. nih.govnih.gov This approach has been successfully applied to other critical cellular targets as well.

| Purine Derivative Class | Target Enzyme/Protein | Significance in Research | Reference |

|---|---|---|---|

| BIIB021 Analogues | Heat shock protein 90 (Hsp90) | Investigating the hydrophobic binding pocket of Hsp90 to guide the design of more potent and selective anticancer agents. | nih.govnih.gov |

| N7/N9-substituted purines | Hsp90α | Used to understand binding modes within the ATP binding site of Hsp90, leading to the optimization of inhibitors. | nih.gov |

The adaptable chemistry of this compound makes it highly suitable for combinatorial chemistry. This technique involves the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. Palladium-catalyzed cross-coupling reactions are one efficient method used to create diverse purine-scaffold libraries. researchgate.net These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify "hit" compounds that exhibit a desired activity. nih.gov This high-throughput approach accelerates the discovery of new lead compounds for drug development and novel probes for biological research. nih.govnih.gov

Design and Synthesis of Purine-Based Chemical Probes for Interrogating Biological Systems

Contribution to Understanding Purine Metabolism and Signaling Pathways through Chemical Probes

Purines are fundamental to life, forming the basis of DNA and RNA, serving as the primary energy currency (ATP), and acting as signaling molecules. utah.eduwikipedia.org The chemical probes synthesized from purine precursors are instrumental in studying the complex pathways of purine metabolism and signaling.

Alterations in purine metabolism are linked to various diseases, making the study of this cycle clinically relevant. mdpi.com Probes that inhibit specific enzymes in the purine synthesis or degradation pathways allow researchers to dissect the role of each step. For instance, by blocking an enzyme like IMP dehydrogenase or adenylosuccinate synthetase, scientists can study the downstream effects on cell growth, DNA synthesis, and energy metabolism. nih.gov Fluorescent probes, in turn, can be used to visualize the cellular machinery responsible for purine synthesis, providing spatial and temporal information about these critical processes.

Development of Advanced Functional Materials Utilizing the Purine Scaffold

The utility of the purine scaffold extends beyond biology into the realm of materials science. A notable application is the synthesis of purine-based ionic liquids (ILs). nih.govmdpi.com Ionic liquids are salts with low melting points that are explored for a variety of applications, including as environmentally friendly solvents and in separation processes. researchgate.net

By combining purine anions (such as theobromine, theophylline, or xanthine) with an organic cation like tetrabutylammonium (B224687), researchers have created novel bio-based ILs. mdpi.com These materials exhibit useful properties, such as high thermal stability and significantly increased water solubility compared to the original purine bases. nih.govresearchgate.net This enhanced solubility opens up new applications for purines in aqueous systems. mdpi.com Furthermore, these purine-based ILs have been shown to form aqueous biphasic systems (ABS), which are useful for extraction and separation processes, and can act as solubility enhancers for other poorly soluble molecules. mdpi.comresearchgate.net

| Ionic Liquid (Cation: Tetrabutylammonium) | Anion Source | Decomposition Temperature | Aqueous Solubility Enhancement (vs. precursor) | Potential Application | Reference |

|---|---|---|---|---|---|

| [N₄₄₄₄][Theob] | Theobromine | >457 K | ~53-fold | Aqueous Biphasic Systems, Solubility Enhancer | nih.govmdpi.com |

| [N₄₄₄₄][Theop] | Theophylline | >457 K | ~870-fold | Aqueous Biphasic Systems, Solubility Enhancer | nih.govmdpi.com |

| [N₄₄₄₄][Xan] | Xanthine (B1682287) | >457 K | Data not specified | Aqueous Biphasic Systems, Solubility Enhancer | nih.govmdpi.com |

Synthesis and Characterization of Purine-Containing Conjugated Copolymers with Tailored Optoelectronic Properties

The pursuit of novel organic electronic materials has led to the exploration of various molecular building blocks. Among these, purines have emerged as a versatile scaffold for creating π-conjugated chromophores and polymers due to their inherent synthetic tailorability, which allows for precise control over their optical and electronic properties. digitellinc.comdigitellinc.com Conjugated copolymers that incorporate both electron donor and acceptor units within their main chain are particularly promising for applications in organic electronic devices because their optoelectronic characteristics can be finely tuned. rsc.orgbohrium.com

Research has demonstrated the successful synthesis of a series of fully π-conjugated copolymers featuring a purine scaffold through direct arylation polymerization (DArP). rsc.org This synthetic strategy involves creating a monomer with efficient coupling sites by flanking a dihalopurine with alkylthiophenes. rsc.orgdigitellinc.com This monomer can then be readily copolymerized with a range of conjugated comonomers, from the electron-donating 3,4-dihydro-2H-thieno[3,4-b] rsc.orgrsc.orgdioxepine to the electron-accepting 4,7-bis(5-bromo-3-hexylthiophen-2-yl)benzo[c] rsc.orgbohrium.comdigitellinc.comthiadiazole. rsc.org

The choice of comonomer, in conjunction with the electronic nature of the purine core, enables significant variation in the photophysical properties of the resulting copolymers. rsc.org This approach has yielded copolymers with optical bandgaps spanning from 1.96 to 2.46 eV and notable photoluminescent quantum yields, with some reaching as high as 0.61. rsc.org The versatility of the purine scaffold is further highlighted by its ability to act as either a weak electron acceptor when paired with benzodithiophene or a weak electron donor when coupled with dithienylbenzothiadiazole. osti.gov

Characterization of these purine-containing copolymers has been extensive. Techniques such as 1H NMR spectroscopy have been used to confirm the successful coupling at the desired positions on the purine ring. rsc.org The macromolecular characteristics of the synthesized copolymers, including number-average molecular weight (Mn) and dispersity (Đ), have been determined using techniques like gel permeation chromatography (GPC). rsc.org Furthermore, computational studies using density functional theory (DFT) tight-binding calculations have been employed to determine the frontier orbital energy levels of the copolymers, which have shown good correlation with experimental results. rsc.org These calculations, along with experimental observations, have revealed that the geometric structures of the alkylthiophene-flanked purine monomer and its corresponding copolymer are nearly planar. rsc.orgrsc.org

The strategic selection of comonomers has a profound impact on the optoelectronic properties of the final polymers. For instance, copolymers incorporating fluorene (B118485) have demonstrated high fractional quantum yields. rsc.org The connectivity pattern across the purine scaffold—specifically at the C2, C6, and C8 positions—also plays a crucial role in determining the optical properties. digitellinc.comdigitellinc.com Studies have shown that a 6,8-connectivity pattern results in the most significant red shift in the UV-Visible absorption spectrum compared to 2,6- and 2,8-connectivity. digitellinc.comdigitellinc.com

The following tables summarize the macromolecular and optoelectronic properties of a series of purine-containing copolymers synthesized via DArP.

Table 1: Macromolecular Characteristics of Purine-Containing Copolymers

| Copolymer | Comonomer | M_n ( kg/mol ) | Đ (M_w/M_n) |

|---|---|---|---|

| P1TPT | M2 | 9.8 | 2.1 |

| P2F | F | 12.3 | 2.5 |

| P3TFT | TFT | 11.5 | 2.3 |

| P4T | T | 18.0 | 2.8 |

| P5ProDOT | ProDOT | 14.5 | 2.6 |

| P6TBTT | TBTT | 10.2 | 2.4 |

Data sourced from Polymer Chemistry research findings. rsc.org

Table 2: Optoelectronic Properties of Purine-Containing Copolymers| Copolymer | λ_abs,sol (nm) | λ_em,sol (nm) | Optical Bandgap (eV) | Quantum Yield (Φ) |

|---|---|---|---|---|

| P1TPT | 425 | 520 | 2.46 | 0.19 |

| P2F | 400 | 450 | 2.35 | 0.61 |

| P3TFT | 450 | 550 | 2.25 | 0.22 |

| P4T | 430 | 530 | 2.40 | 0.18 |

| P5ProDOT | 480 | 590 | 2.10 | 0.05 |

| P6TBTT | 550 | 680 | 1.96 | 0.02 |

Data sourced from Polymer Chemistry research findings. rsc.orgrsc.org

These findings underscore the potential of utilizing direct arylation polymerization and the inherent tailorability of the purine scaffold to establish clear structure-property relationships. rsc.org This understanding is crucial for the advancement of purine-containing conjugated copolymers for a variety of applications where high fluorescence and tunable electronic properties are desired. digitellinc.com

Future Research Directions and Emerging Trends

Exploration of Unconventional Reaction Pathways and Regioselective Functionalization

The development of novel and efficient methods for the regioselective functionalization of the purine (B94841) core is a primary objective for synthetic chemists. Future research will increasingly focus on moving beyond traditional cross-coupling reactions to explore more direct and sustainable methods.

Direct C-H Functionalization: A significant area of exploration is the direct C-H functionalization of the purine ring. This approach avoids the need for pre-functionalized starting materials, thereby increasing atom economy and simplifying synthetic sequences. For instance, methods for the direct regioselective C-H cyanation of purines have been developed, which proceed through a triflic anhydride (B1165640) activation followed by nucleophilic cyanation. mdpi.com This strategy allows for the introduction of a cyano group at the C8 position, a transformation that can be applied to derivatives of methyl 2-chloro-9H-purine-8-carboxylate to generate novel building blocks. mdpi.com

Photocatalytic and Electrochemical Methods: Light- and electricity-driven reactions are emerging as powerful tools in organic synthesis, offering mild and selective transformations. acs.org Photocatalytic methods, for example, can be employed for the decarboxylative functionalization of carboxylic acids, a strategy that could be adapted for the derivatization of the purine-8-carboxylate moiety. scribd.comnih.govresearchgate.net Similarly, electrochemical approaches have demonstrated success in the C6-selective hydroxyalkylation of purine nucleosides with alcohols, proceeding via an electro-generated α-hydroxyalkyl radical under oxidant-free conditions. acs.org The application of such unconventional activation methods to this compound could unlock new avenues for creating diverse and complex purine analogues.

Recent advances in regioselective functionalization are summarized in the table below:

| Reaction Type | Position | Reagents/Conditions | Potential Application for this compound |

| Direct C-H Cyanation | C8 | Triflic anhydride, TMSCN, base | Introduction of a versatile nitrile group at the C8 position. mdpi.com |

| Electrochemical Hydroxyalkylation | C6 | Alcohols, N-Hydroxyphthalimide (NHPI) mediator, electrochemistry | Introduction of hydroxyalkyl groups at the C6 position after potential modification of the C2-chloro group. acs.org |

| Photocatalytic Decarboxylation | C8-carboxylate | Photocatalyst, light | Conversion of the carboxylate to other functional groups. scribd.comnih.govresearchgate.net |

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Derivatization

The demand for large and diverse libraries of compounds for drug discovery and chemical biology screening has spurred the adoption of automated and continuous-flow synthesis technologies.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the ability to perform reactions at elevated temperatures and pressures. ebrary.netrsc.org These features are particularly beneficial for the synthesis of heterocyclic libraries, such as those based on the purine scaffold. ebrary.net The integration of flow reactors with automated purification systems, such as mass-triggered preparative HPLC/MS, enables the rapid and efficient production of purified compound libraries. ebrary.net This approach is well-suited for the high-throughput derivatization of this compound, allowing for the systematic exploration of structure-activity relationships (SAR).

Automated Synthesis Platforms: The development of fully automated synthesis platforms represents a paradigm shift in chemical synthesis. nih.govfu-berlin.deresearchgate.net These platforms can perform multi-step synthetic sequences, including reaction workup and purification, with minimal human intervention. fu-berlin.de By combining modular flow systems, robotic liquid handlers, and sophisticated control software, researchers can rapidly generate libraries of analogues from a common intermediate like this compound. chemrxiv.org This technology will be instrumental in accelerating the discovery of new bioactive purine derivatives.

Advanced Computational Tools for Predictive Design and Virtual Screening of Purine Analogues

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Advanced computational methods are increasingly being used to guide the design and synthesis of novel purine analogues.

Predictive Reaction Modeling: Machine learning algorithms are now capable of predicting the outcomes of chemical reactions with a high degree of accuracy. nih.govresearchgate.netnih.gov By training on large datasets of known reactions, these models can identify the most likely products of a given set of reactants and reagents. nih.gov This predictive power can be harnessed to prioritize synthetic routes for the derivatization of this compound, saving time and resources in the laboratory.

Virtual Screening and In Silico Design: Structure-based virtual screening allows for the rapid evaluation of large compound libraries against a biological target of interest. nih.govnih.gov Using the three-dimensional structure of a target protein, millions of virtual compounds can be docked into the active site to predict their binding affinity. nih.gov this compound can serve as a scaffold for the in silico design of new inhibitors. By computationally exploring different substituents at the C2, C8, and N9 positions, novel purine analogues with enhanced potency and selectivity can be designed. nih.gov For example, computational studies can help in designing purine analogues that can effectively target specific protein kinases. nih.gov

The following table outlines the application of computational tools in purine analogue research:

| Computational Tool | Application | Relevance to this compound |

| Machine Learning Reaction Prediction | Predicts the major product of a chemical reaction. nih.govresearchgate.net | Guides the selection of optimal reaction conditions for derivatization. |

| Structure-Based Virtual Screening | Docks virtual compounds into a target's active site to predict binding. nih.govnih.gov | Identifies promising derivatives for synthesis and biological testing. |

| Quantum Chemical Calculations | Investigates reaction mechanisms and predicts reactivity. rsc.org | Elucidates the regioselectivity of functionalization reactions. |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Systems Chemical Biology

The convergence of synthetic chemistry and biology is opening up new frontiers in our understanding of complex biological systems. Functionalized purine derivatives, synthesized from precursors like this compound, are playing a crucial role in this interdisciplinary research.

Chemical Probes for Studying Purine Metabolism: Purine metabolism is a fundamental cellular process, and its dysregulation is implicated in various diseases, including cancer. nih.govaccessscience.commdpi.com Synthetic purine analogues can be used as chemical probes to study the enzymes and pathways involved in purine biosynthesis and catabolism. nih.govnih.govacs.org For example, by incorporating specific functional groups or isotopic labels, researchers can track the metabolic fate of these analogues within cells and identify their protein targets.

Systems Chemical Biology: This emerging field combines chemical tools with systems-level biological analysis to investigate cellular networks and pathways. acs.org By systematically perturbing cells with a library of purine derivatives and monitoring the global changes in the proteome, metabolome, or transcriptome, researchers can gain a comprehensive understanding of the biological roles of different purine-binding proteins. This approach can reveal novel drug targets and provide insights into the mechanisms of action of existing drugs.

The integration of these future research directions will undoubtedly lead to a deeper understanding of purine biology and the development of novel therapeutic agents and research tools based on the versatile this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.